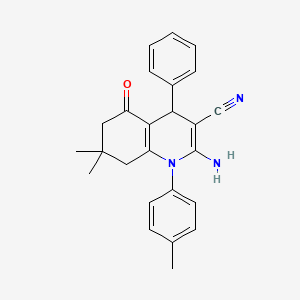
2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
This compound belongs to the class of quinoline derivatives. Its intricate structure combines aromatic rings, a quinoline core, and a cyano group. It’s a fascinating target for synthetic chemists due to its potential biological activities.
准备方法
合成路线::
多步合成: 合成通常涉及多个步骤,从市售前体开始。关键步骤包括环化、官能团转化和腈的形成。
杂环化学: 喹啉衍生物通常来源于杂环反应。例如,曼尼希反应之后环化可以得到喹啉核心。
过渡金属催化反应: 钯催化的交叉偶联反应(例如,铃木-宫浦反应)可用于构建芳基-芳基键。
工业生产:: 工业规模生产方法是专有的,但它们可能涉及高效且可扩展的工艺以满足需求。
化学反应分析
反应性::
氧化: 苯环易被氧化,从而产生多种产物。
还原: 腈基的还原可以得到胺。
取代: 芳香取代反应可以改变苯基。
环化: 酸性条件(例如,硫酸)促进环化。
腈的形成: 氰化钠 (NaCN) 或相关试剂。
交叉偶联: 钯催化剂、芳基卤化物和有机金属试剂。
科学研究应用
该化合物的多功能性体现在各个学科:
医学: 研究其潜在的抗肿瘤、抗炎或抗菌特性。
化学: 用作构建更复杂分子的结构单元。
生物学: 研究其与细胞靶标的相互作用。
作用机制
确切的机制尚不清楚,但它可能涉及与特定受体或酶的结合。需要进一步的研究来揭示其作用方式。
相似化合物的比较
虽然存在几种喹啉衍生物,但该化合物由于其独特的取代模式而脱颖而出。类似的化合物包括:
2-氨基-4-(2,5-二甲基-3-噻吩基)-7,7-二甲基-1-(3-甲基苯基)-5-氧代-1,4,5,6,7,8-六氢-3-喹啉甲腈: .
六氢-1,4-噻嗪: ,它与一些结构特征相同 .
生物活性
The compound 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (often abbreviated as DMQ ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of DMQ, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
DMQ has the molecular formula C25H24N4O3 and a molecular weight of approximately 428.49 g/mol. The compound features a complex hexahydroquinoline structure which is crucial for its biological interactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of DMQ derivatives. For example, a study evaluated various substituted DMQ compounds and found significant cytotoxic activity against human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound Variant | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| DMQ | 15 | HeLa |
| DMQ Derivative A | 10 | MCF-7 |
| DMQ Derivative B | 20 | A549 |
Antimicrobial Activity
DMQ has also shown promising antimicrobial properties . Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The effectiveness of DMQ in inhibiting bacterial growth suggests potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory activity of DMQ has been documented in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases.
Case Studies
- Cytotoxicity Study : A recent study investigated the cytotoxic effects of DMQ on various cancer cell lines. The results indicated that DMQ significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
- Antimicrobial Efficacy : In another case study, DMQ was tested against clinical isolates of bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of DMQ. Results showed reduced edema and lower levels of inflammatory markers in treated groups compared to controls .
The biological activities of DMQ can be attributed to its ability to interact with various molecular targets within cells:
- Apoptosis Induction : DMQ triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Pathways : DMQ downregulates NF-kB signaling and reduces the expression of pro-inflammatory cytokines.
属性
CAS 编号 |
141076-58-6 |
|---|---|
分子式 |
C25H25N3O |
分子量 |
383.5 g/mol |
IUPAC 名称 |
2-amino-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-16-9-11-18(12-10-16)28-20-13-25(2,3)14-21(29)23(20)22(19(15-26)24(28)27)17-7-5-4-6-8-17/h4-12,22H,13-14,27H2,1-3H3 |
InChI 键 |
WNFVCDGQLWCYDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4)C(=O)CC(C3)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















